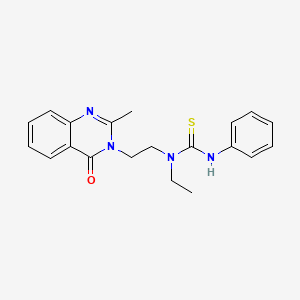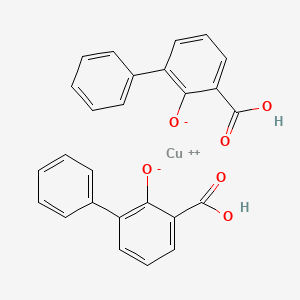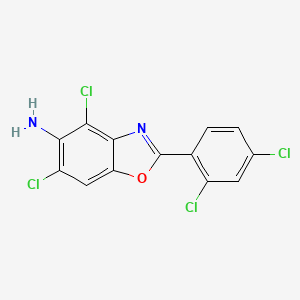
4,6-dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves the reaction of 2,4-dichloroaniline with 2,4-dichlorobenzoic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzoxazole ring. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
4,6-Dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The benzoxazole ring can participate in condensation reactions with other compounds to form new chemical entities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
科学的研究の応用
4,6-Dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 4,6-dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: This compound shares structural similarities with 4,6-dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine, including the presence of chlorine atoms and a heterocyclic ring.
2,4-Diamino-6-chloropyrimidine: Another compound with a similar core structure and potential biological activities.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the benzoxazole ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C13H6Cl4N2O |
|---|---|
分子量 |
348.0 g/mol |
IUPAC名 |
4,6-dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H6Cl4N2O/c14-5-1-2-6(7(15)3-5)13-19-12-9(20-13)4-8(16)11(18)10(12)17/h1-4H,18H2 |
InChIキー |
MJTDVFQBEVEONP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
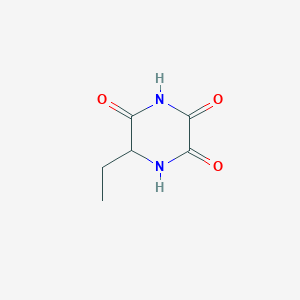
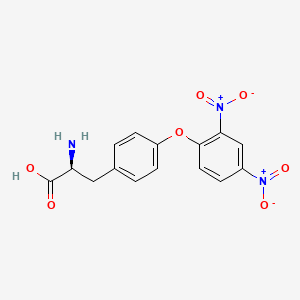
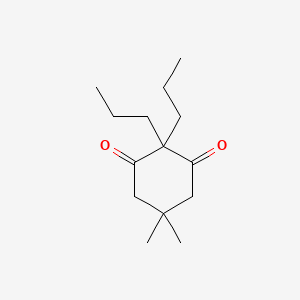
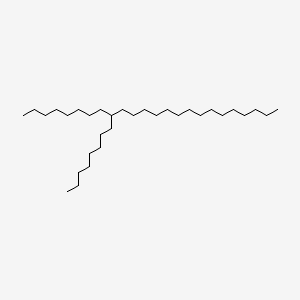
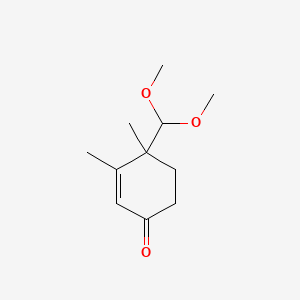
![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)

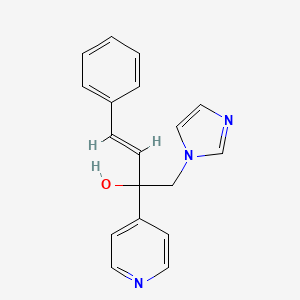
![1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate](/img/structure/B13804705.png)
